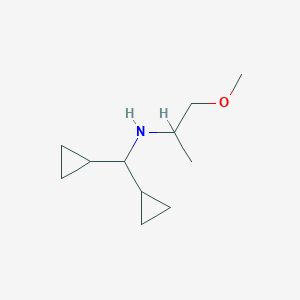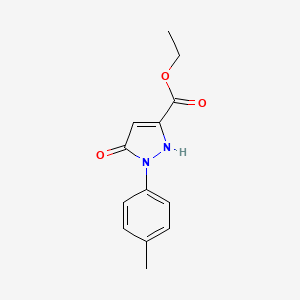
(Dicyclopropylmethyl)(1-methoxypropan-2-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dicyclopropylmethyl)(1-methoxypropan-2-yl)amine is a chemical compound with the molecular formula C₁₁H₂₁NO and a molecular weight of 183.29 g/mol . This compound is characterized by the presence of dicyclopropylmethyl and 1-methoxypropan-2-yl groups attached to an amine functional group. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
The synthesis of (Dicyclopropylmethyl)(1-methoxypropan-2-yl)amine involves several steps, typically starting with the preparation of the dicyclopropylmethyl and 1-methoxypropan-2-yl precursors. These precursors are then reacted with an amine source under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and efficiency. The process is carefully monitored to maintain the desired specifications and to minimize impurities.
Analyse Des Réactions Chimiques
(Dicyclopropylmethyl)(1-methoxypropan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
(Dicyclopropylmethyl)(1-methoxypropan-2-yl)amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of (Dicyclopropylmethyl)(1-methoxypropan-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
(Dicyclopropylmethyl)(1-methoxypropan-2-yl)amine can be compared with other similar compounds, such as:
(Cyclopropylmethyl)(1-methoxypropan-2-yl)amine: This compound has a similar structure but with a cyclopropylmethyl group instead of a dicyclopropylmethyl group.
(Dicyclopropylmethyl)(1-ethoxypropan-2-yl)amine: This compound has an ethoxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C11H21NO |
|---|---|
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
N-(dicyclopropylmethyl)-1-methoxypropan-2-amine |
InChI |
InChI=1S/C11H21NO/c1-8(7-13-2)12-11(9-3-4-9)10-5-6-10/h8-12H,3-7H2,1-2H3 |
Clé InChI |
AYPLQOHZCKEQEA-UHFFFAOYSA-N |
SMILES canonique |
CC(COC)NC(C1CC1)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)pyrrolidine-1-carboxylate](/img/structure/B12098026.png)


![[4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12098059.png)



![5-((2-(2-Chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridin-4-yl)amino)pyrazine-2-carbonitrile](/img/structure/B12098080.png)


![8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine](/img/structure/B12098100.png)
